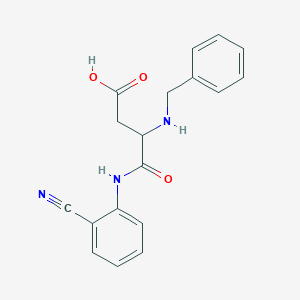

N~2~-benzyl-N-(2-cyanophenyl)-alpha-asparagine

Description

N²-Benzyl-N-(2-cyanophenyl)-alpha-asparagine is a synthetic asparagine derivative characterized by a benzyl group at the N² position and a 2-cyanophenyl substituent at the N-terminal. This compound belongs to a class of modified amino acids designed to study structure-activity relationships in peptide-based therapeutics or enzyme inhibitors. Its synthesis likely involves multi-step reactions, including protective group strategies (e.g., benzyl or cyanophenyl incorporation) and condensation steps, as seen in analogous compounds .

Properties

IUPAC Name |

3-(benzylamino)-4-(2-cyanoanilino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3/c19-11-14-8-4-5-9-15(14)21-18(24)16(10-17(22)23)20-12-13-6-2-1-3-7-13/h1-9,16,20H,10,12H2,(H,21,24)(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHBNARTTXRIRMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(CC(=O)O)C(=O)NC2=CC=CC=C2C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-benzyl-N-(2-cyanophenyl)-alpha-asparagine typically involves multi-step organic reactions. One common approach is the condensation of benzylamine with 2-cyanobenzaldehyde to form an intermediate Schiff base, followed by the addition of alpha-asparagine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity.

Industrial Production Methods

Industrial production of N2-benzyl-N-(2-cyanophenyl)-alpha-asparagine may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Key factors include the selection of raw materials, reaction conditions, and purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N~2~-benzyl-N-(2-cyanophenyl)-alpha-asparagine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated solvents and catalysts such as palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.

Scientific Research Applications

N~2~-benzyl-N-(2-cyanophenyl)-alpha-asparagine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

Medicine: Explored for its therapeutic potential in treating certain diseases.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-benzyl-N-(2-cyanophenyl)-alpha-asparagine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional Group Reactivity

- Cyanophenyl vs. Benzylpenicillin Derivatives: Benzathine benzylpenicillin () contains a dibenzylethylenediamine salt structure. While unrelated in function, its benzyl groups highlight the role of aromatic substituents in enhancing solubility or stability—a property that the 2-cyanophenyl group in N²-benzyl-asparagine might exploit for targeted interactions (e.g., hydrogen bonding via the nitrile group) .

Purification and Yield Considerations

- Low-Yield Cyclization: Cyclo[DLLA-Asp(OBzl)] synthesis () required purification via silica gel chromatography and recrystallization, yielding <25%. This suggests that N²-benzyl-asparagine derivatives with bulky substituents (e.g., 2-cyanophenyl) may face similar challenges in isolation, necessitating optimized chromatographic conditions .

Stability and Reactivity

- Transesterification Risks: The failure to synthesize Cyclo[DLLA-Asp(OBzl)] via direct methods () underscores the instability of benzyl esters under certain conditions. For N²-benzyl-asparagine, the presence of a cyanophenyl group (electron-withdrawing) could mitigate such side reactions compared to electron-donating benzyl esters .

Data Table: Key Properties of Compared Compounds

Research Implications and Gaps

The provided evidence highlights critical factors for designing N²-benzyl-asparagine analogues:

- Synthetic Optimization : Adoption of high-dilution conditions (as in ) may improve cyclization efficiency.

- Functional Group Engineering: The 2-cyanophenyl group’s electronic properties could enhance binding specificity in enzyme inhibition compared to simpler benzyl derivatives.

- Data Limitations: Direct experimental data on N²-benzyl-N-(2-cyanophenyl)-alpha-asparagine remain absent, necessitating further studies on its pharmacokinetics and reactivity.

Biological Activity

N~2~-benzyl-N-(2-cyanophenyl)-alpha-asparagine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological properties, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The compound features a benzyl group and a cyanophenyl moiety attached to the asparagine backbone. This unique structure may contribute to its biological activities, particularly in interacting with biological macromolecules such as proteins and nucleic acids.

Biological Activity Overview

Research indicates that this compound exhibits antitumor and antimicrobial properties. The following sections detail specific studies and findings related to these activities.

Antitumor Activity

-

Cell Line Studies :

- A study evaluated the compound's cytotoxic effects on human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS cytotoxicity assays. The results indicated significant cytotoxicity, with IC50 values suggesting effectiveness in inhibiting cell proliferation.

- In 2D culture assays, the compound demonstrated higher efficacy compared to 3D cultures, indicating that the microenvironment can influence its activity .

- Mechanism of Action :

Antimicrobial Activity

- The compound has also shown promising antimicrobial effects against various bacterial strains. In vitro studies reported significant inhibition of bacterial growth, suggesting its potential as a new antimicrobial agent .

Comparative Analysis of Biological Activity

| Activity Type | Cell Line/Organism | IC50 Value (µM) | Effectiveness |

|---|---|---|---|

| Antitumor | A549 | 6.26 ± 0.33 | High |

| Antitumor | HCC827 | 6.48 ± 0.11 | High |

| Antimicrobial | Various Bacteria | Not specified | Significant |

Case Studies

- A notable case study involved the use of this compound in a modified medium for yeast cultures, where it served as an effective nitrogen source, enhancing the production of secreted proteins like mouse alpha-amylase. This application highlights its versatility beyond direct therapeutic uses .

Future Directions

Further research is warranted to explore:

- In vivo studies : To assess the therapeutic efficacy and safety profile of this compound.

- Mechanistic Studies : To understand the biochemical pathways influenced by this compound.

- Structure-Activity Relationship (SAR) : To identify modifications that could enhance its biological activity or reduce toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.